Stereochemical Identity: Trans Isomer Differentiated from the Cis Isomer by Pharmacopoeial Impurity Designation and Independent CAS Number
Trans-4-(bromomethyl)cyclohexanecarboxylic acid and its cis-isomer are independently designated as distinct tranexamic acid impurities (Impurity 29 and Impurity 30, respectively), each with a unique CAS number . This pharmacopoeial differentiation confirms that the trans stereochemistry is not interchangeable with cis in a quality-regulated pharmaceutical context. Any substitution would generate a different impurity profile requiring separate analytical method validation.
| Evidence Dimension | Stereochemical identity and pharmacopoeial impurity designation |
|---|---|
| Target Compound Data | trans-4-(Bromomethyl)cyclohexanecarboxylic acid; CAS 1652586-30-5; Tranexamic Acid Impurity 29 |
| Comparator Or Baseline | cis-4-(Bromomethyl)cyclohexanecarboxylic acid; CAS 1652586-29-2; Tranexamic Acid Impurity 30 |
| Quantified Difference | Two independent CAS numbers assigned to stereochemically distinct impurities; each requires separate analytical reference standards |
| Conditions | European Pharmacopoeia (EP) impurity classification for Tranexamic Acid drug substance |
Why This Matters
Procurement of the incorrect stereoisomer invalidates regulatory impurity profiling for tranexamic acid, requiring re-validation of analytical methods and risking ANDA/DMF submission rejection.
